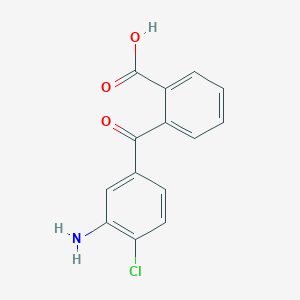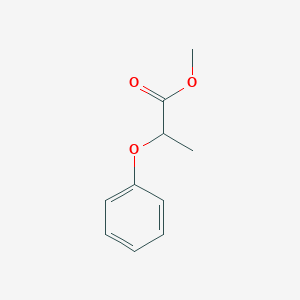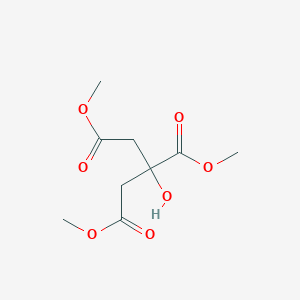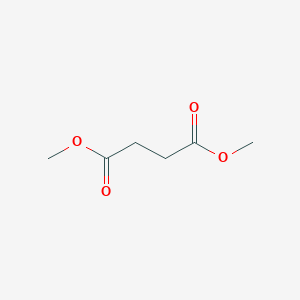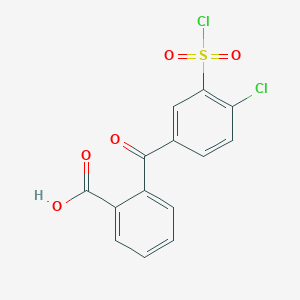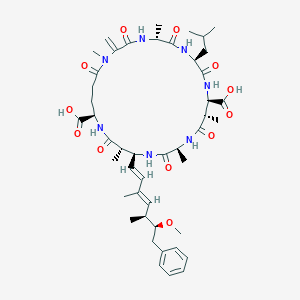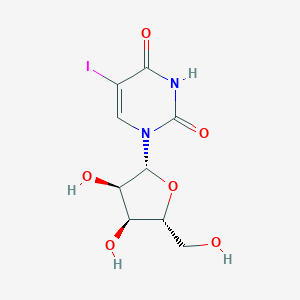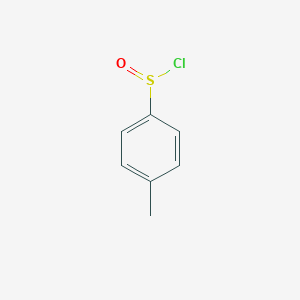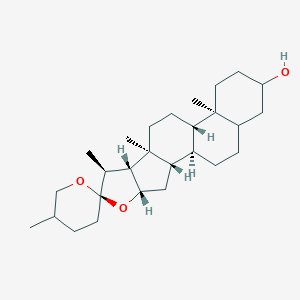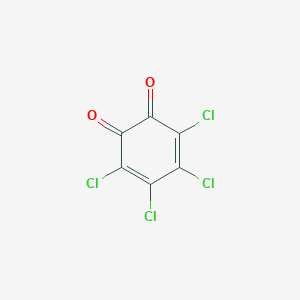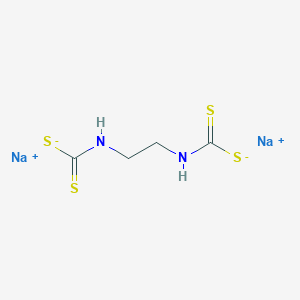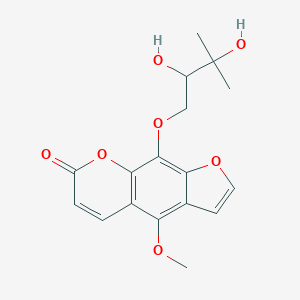
Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)
Descripción general
Descripción
“Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)” is a chemical compound that has been identified as a component of the aqueous extract of the bark of Terminalia arjuna . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of this compound is C26H36O3 . The structure of a similar compound, Estra-1,3,5(10)-trien-17β-ol, is available and it might provide some insights into the structure of the compound .Chemical Reactions Analysis
There is a study that shows “Estra-1,3,5(10)-triene-3,17beta-diol” protects mitochondria against Cu-ascorbate induced oxidative damage in an in vitro system .Physical And Chemical Properties Analysis
The molecular weight of “Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)” is 396.6 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It also has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
Application in Animal Reproduction
Specific Scientific Field
This application falls under the field of Animal Reproduction .
Summary of the Application
Estradiol Dicypionate is used in the estrus synchronization of replacement gilts (young female pigs). This process optimizes labor and time, benefiting pig production .
Methods of Application
The estrus synchronization protocol involves a single administration of estradiol cypionate on day 12 of the estrus cycle to mimic the maternal recognition of pregnancy in pigs and thus prolong luteal function. Subsequently, gilts displaying prolonged luteal function are treated with prostaglandin F2 alpha (PGF2α) to induce luteolysis and synchronize estrus .
Results or Outcomes
A single administration of estradiol cypionate at the time of maternal recognition of pregnancy was effective in inducing prolonged luteal function in 90% of the gilts. Treatment of these gilts with PGF2α resulted in fertile estrus within a short period of time .
Application in Cattle Breeding
Specific Scientific Field
This application falls under the field of Cattle Breeding .
Summary of the Application
Estradiol Dicypionate is used in estrous synchronization and timed breeding programs for fertility enhancement in cattle and buffaloes .
Methods of Application
Estradiol Dicypionate is administered intramuscularly to cause ovulation of follicle with preovulatory capacity by stimulating the hypothalamus to release GnRH and subsequent release of LH from the pituitary .
Results or Outcomes
The use of estradiol cypionate in estrous synchronization and timed breeding programs has led to numerous advantages, including the elimination of labor-intensive estrus detection at the herd level, effective utilization of resources by planned breeding in a short duration of time, reduction in breeding season, production of calf and replacement heifers of the same-age group, and maximizing the utilization of genetically superior bull through the widest coverage of cows through artificial insemination .
Application in Hormone Replacement Therapy
Specific Scientific Field
This application falls under the field of Endocrinology and specifically Hormone Replacement Therapy (HRT) .
Summary of the Application
Estradiol Dicypionate is a pro-drug ester of Estradiol, a naturally occurring hormone that circulates endogenously within the human body. Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . As such, it is used in hormone replacement therapy for individuals who have a deficiency or imbalance of certain hormones .
Methods of Application
Estradiol Dicypionate is typically administered via intramuscular injection. The dosage and frequency of administration are determined by the individual’s specific needs and the nature of their hormone deficiency .
Results or Outcomes
The use of Estradiol Dicypionate in hormone replacement therapy can help to alleviate symptoms associated with hormone deficiency or imbalance, such as hot flashes, mood swings, and bone loss .
Application in Pharmacokinetics
Specific Scientific Field
This application falls under the field of Pharmacokinetics .
Summary of the Application
Estradiol Dicypionate is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the drug .
Methods of Application
In pharmacokinetic studies, Estradiol Dicypionate is administered to subjects and various parameters such as plasma concentration, elimination half-life, and time to reach peak concentration are measured .
Results or Outcomes
The elimination half-life of estradiol with these formulations is 8.4 to 10.1 days, and circulating estradiol levels return to a baseline of about 50 pg/mL approximately 14 to 24 days post-injection .
Application in Synthetic Gene Expression Systems
Specific Scientific Field
This application falls under the field of Synthetic Biology .
Summary of the Application
Estradiol Dicypionate is used in synthetic gene expression systems to control and target the induction of gene expression, which is fundamental for basic research and industrial applications .
Methods of Application
The human estrogen receptor α, which enforces dimerization and nuclear import upon binding of the inducer 17β-estradiol, is used within a synthetic transcription factor in Trichoderma reesei .
Results or Outcomes
The ligand binding domain of the human estrogen receptor α works in filamentous fungi, and it can be combined with a transactivation domain other than the commonly used transactivation domain of herpes simplex virion protein VP16 .
Application in Neuroprotection
Specific Scientific Field
This application falls under the field of Neuroscience .
Summary of the Application
Estradiol Dicypionate has been found to exert a neuroprotective role against a form of cerebellar ataxia experimentally induced through the degeneration of the inferior olivary nucleus in rats .
Methods of Application
The specific methods of application in this context are not detailed in the available resources.
Results or Outcomes
Endogenous estradiol, as well as an endogenously induced high level of plasma estradiol, protects the brain against dementia and complications of traumatic injury .
Safety And Hazards
Propiedades
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-(3-cyclopentylpropanoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O4/c1-34-21-20-28-27-15-13-26(37-32(35)18-10-23-6-2-3-7-23)22-25(27)12-14-29(28)30(34)16-17-31(34)38-33(36)19-11-24-8-4-5-9-24/h13,15,22-24,28-31H,2-12,14,16-21H2,1H3/t28-,29-,30+,31+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDLDDBZCWVZBX-FTWOUWFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979386 | |
| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) | |
CAS RN |
633-36-3 | |
| Record name | Estra-1,3,5(10)-triene-3,17-diol (17β)-, dicyclopentanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol dicypionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80979386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estra-1,3,5(10)-triene-3,17β-diol bis(cyclopentanepropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Estradiol dicypionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV7SH765LS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



